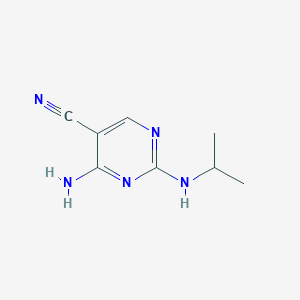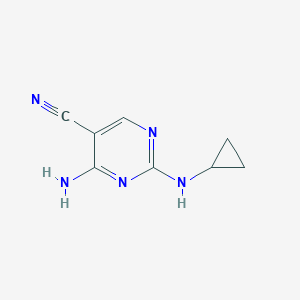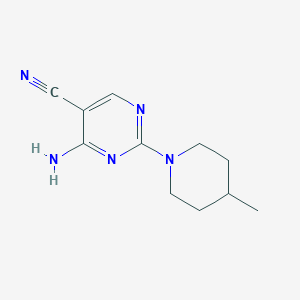![molecular formula C16H13N5S B276442 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276442.png)
6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that belongs to the class of thiadiazoles and triazoles.
Mechanism Of Action
The exact mechanism of action of 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act on the central nervous system by increasing the production of certain neurotransmitters such as dopamine and serotonin. 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may also act on the immune system by modulating the production of cytokines and other immune factors.
Biochemical and Physiological Effects:
6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects in different organisms. In livestock animals, 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to improve feed intake, weight gain, and feed conversion efficiency. 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to improve the immune response and reduce stress in animals. In humans, 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential anti-inflammatory and anti-tumor effects. 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have antimicrobial activity against certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively inexpensive compared to other compounds with similar properties. However, 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments. It has a low solubility in water, which may affect its bioavailability and efficacy in certain assays. 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may also have some toxicity at higher doses, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. In agriculture, further studies are needed to determine the optimal dosage and duration of 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole supplementation for different livestock animals. More research is also needed to investigate the potential use of 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a feed attractant for aquatic animals. In medicine, further studies are needed to elucidate the mechanism of action of 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential use in the treatment of various diseases. More research is also needed to investigate the potential use of 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a diagnostic tool for certain diseases. In material science, further studies are needed to explore the potential applications of 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a building block for the synthesis of complex organic compounds.
Synthesis Methods
6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-bromo-1-(3,4-dimethylphenyl)ethanone, followed by cyclization with thiosemicarbazide. The resulting product is then treated with sodium hydroxide to form 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis method for 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to improve feed intake and growth performance in livestock animals such as pigs, poultry, and fish. 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its potential use as a feed attractant for aquatic animals. In medicine, 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its potential use as a diagnostic tool for certain diseases. In material science, 6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of complex organic compounds.
properties
Product Name |
6-(3,4-Dimethylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C16H13N5S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5S/c1-10-6-7-12(9-11(10)2)15-20-21-14(18-19-16(21)22-15)13-5-3-4-8-17-13/h3-9H,1-2H3 |
InChI Key |
IICDTAUEPIGBPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B276362.png)
![4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B276366.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B276368.png)


![5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B276377.png)
![(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile](/img/structure/B276378.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276379.png)
![N-phenyl-N'-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B276380.png)
![ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276381.png)
![Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)